3-(4-Fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
3-(4-Fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorophenyl)-1H-1,2,4-triazole is the HTH-type transcriptional regulator EthR . This protein is found in Mycobacterium tuberculosis , a bacterium that causes tuberculosis in humans.
Mode of Action
This could potentially disrupt the transcriptional regulation in Mycobacterium tuberculosis, affecting the bacterium’s ability to survive and proliferate .
Biochemical Pathways
Given its target, it is plausible that the compound affects the pathways related to gene expression in mycobacterium tuberculosis . The downstream effects of this disruption could include altered bacterial growth and virulence.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interference with the function of the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis . This could potentially lead to changes in the bacterium’s gene expression, affecting its growth and virulence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorobenzohydrazide, which is then cyclized with triethyl orthoformate to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1H-1,2,4-triazole
- 3-(4-Bromophenyl)-1H-1,2,4-triazole
- 3-(4-Methylphenyl)-1H-1,2,4-triazole
Uniqueness
3-(4-Fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with target proteins more effectively.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOVZVORXFZEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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